molecular formula C11H13BrFNO B7894309 (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol

(3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol

Cat. No.: B7894309
M. Wt: 274.13 g/mol
InChI Key: GIELNKMYBNOAAQ-SNVBAGLBSA-N
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Description

(3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a bromofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromo-5-fluorobenzyl bromide and ®-pyrrolidin-3-ol.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions, such as the reduction of the bromofluorophenyl group to a phenyl group using hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), DMF as solvent.

Major Products

    Oxidation: (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-one.

    Reduction: (3R)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-ol.

    Substitution: (3R)-1-[(2-amino-5-fluorophenyl)methyl]pyrrolidin-3-ol.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Building Block: Its chiral nature makes it valuable in asymmetric synthesis.

Biology

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry

    Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The bromofluorophenyl group enhances binding affinity through halogen bonding and hydrophobic interactions, while the pyrrolidine ring provides structural rigidity.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-1-[(2-chloro-5-fluorophenyl)methyl]pyrrolidin-3-ol
  • (3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol

Uniqueness

  • Halogen Substitution : The presence of both bromine and fluorine atoms in the phenyl ring provides unique electronic properties, influencing reactivity and binding characteristics.
  • Chirality : The (3R) configuration offers specific stereochemical advantages in asymmetric synthesis and biological activity.

This detailed overview provides a comprehensive understanding of (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

(3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c12-11-2-1-9(13)5-8(11)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIELNKMYBNOAAQ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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